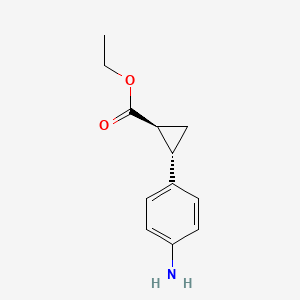![molecular formula C9H10BrClF3NO B13452951 {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2913242-35-8](/img/structure/B13452951.png)
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the attachment of a methylamine group to the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool in biochemical assays.
Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in the synthesis of pharmaceutical agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
2913242-35-8 |
|---|---|
Molekularformel |
C9H10BrClF3NO |
Molekulargewicht |
320.53 g/mol |
IUPAC-Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI-Schlüssel |
VVNNKGKUGNSWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC(=C1)Br)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


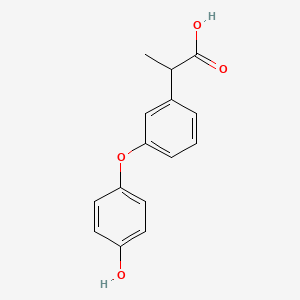
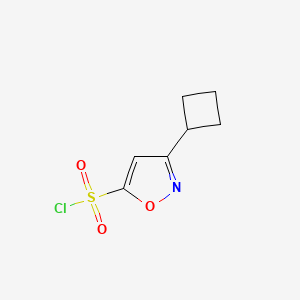
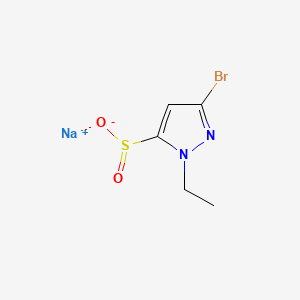
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
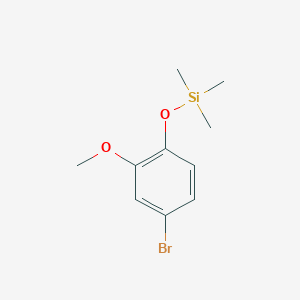
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
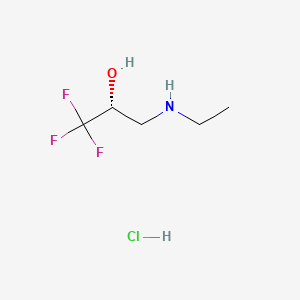
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
